molecular formula C13H15N3O2 B2576855 N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-phenoxyacetamide CAS No. 1170440-30-8

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-phenoxyacetamide

Cat. No. B2576855
M. Wt: 245.282
InChI Key: KQONPPFVSHVTND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular weight of “N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-phenoxyacetamide” is 139.20 . The SMILES string representation of the molecule is CNCc1cc©nn1C . Further structural analysis would require more specific data or computational chemistry methods.


Physical And Chemical Properties Analysis

“N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-phenoxyacetamide” is a solid substance . Its exact physical and chemical properties, such as melting point, boiling point, and density, are not available in the sources I found .

Scientific Research Applications

Synthesis and Cyclizations

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-phenoxyacetamide and its derivatives have been synthesized and studied for various cyclization reactions. For example, 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid esters have been shown to react with 3,5-dimethyl-1-(cyanoacetyl)-1H-pyrazole, leading to previously unknown N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides. These reactions often result in the formation of mixtures of different heterocyclization products, indicating the complex chemistry involved. The cyclization of certain derivatives has been shown to afford compounds with interesting tautomeric equilibriums, as studied by DFT quantum chemical calculations. These compounds have been analyzed in silico for their potential biological activities, highlighting their significance in scientific research applications (Chigorina et al., 2019).

Pharmacological Evaluation

Compounds structurally related to N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-phenoxyacetamide have been evaluated for their pharmacological properties. For instance, derivatives have been synthesized and assessed for potential antipsychotic properties without interacting with dopamine receptors, unlike conventional antipsychotic agents. These studies involve detailed pharmacological evaluations, including behavioral animal tests, to explore their therapeutic potential and mechanism of action. The insights gained from these evaluations contribute to understanding the medicinal chemistry and pharmacological applications of these compounds (Wise et al., 1987).

Computational and Pharmacological Potential

Research has also been conducted on the computational and pharmacological potential of pyrazole novel derivatives, including those related to N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-phenoxyacetamide. These studies involve docking against various targets like epidermal growth factor receptor (EGFR) and tubulin, and investigating the compounds for their toxicity, tumour inhibition, antioxidant, analgesic, and anti-inflammatory potential. Such research underscores the multifaceted applications of these compounds in drug discovery and development (Faheem, 2018).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of various substituted compounds, including imidazopyridines and pyrazolopyrimidines, have been explored for studying peripheral benzodiazepine receptor expression using positron emission tomography (PET). These studies provide valuable insights into the biological applications of these compounds, particularly in the context of neurodegenerative disorders, showcasing their potential in biomedical research (Fookes et al., 2008).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It’s always important to handle chemicals with appropriate safety measures.

properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-10-8-12(16(2)15-10)14-13(17)9-18-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQONPPFVSHVTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-phenoxyacetamide

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